N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative featuring a pyrrolo[3,2,1-ij]quinoline core. The compound includes a 2-cyanoethyl group and dual methyl substituents at the N- and 1-positions, which may influence its solubility, metabolic stability, and binding affinity.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N,3-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-14-10-13(23(21,22)18(2)7-4-6-17)9-12-5-3-8-19(15(12)14)16(11)20/h9-11H,3-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZODCKVTBSPRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)N(C)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase (ChE) and monoamine oxidase (MAO) . These enzymes play a significant role in the pathophysiology of Alzheimer’s disease (AD). Cholinesterase is involved in the production of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity. Monoamine oxidase is an enzyme that regulates mood, emotions, and behavior.
Mode of Action
This compound acts as a dual inhibitor of MAOs and ChEs. It interacts with these enzymes, inhibiting their activity, which can increase the level of MAO and AChE in the presynaptic cleft and improve signaling. The compound exhibits potent inhibition against specific enzymes. Molecular docking studies have revealed critical interactions, specifically the hydrogen bonding interaction, π–π, π–alkyl, π–amid and π–sulfur interactions between the ligand and enzymes.
Biochemical Pathways
The compound affects the biochemical pathways associated with the production and regulation of acetylcholine and monoamine oxidase. By inhibiting ChE and MAO, it can increase the levels of these neurotransmitters in the brain, improving signaling. This can potentially alleviate symptoms associated with Alzheimer’s disease, such as cognitive decline.
Biological Activity
N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity based on various studies and data sources.
Chemical Structure and Properties
The compound belongs to the pyrroloquinoline class and features a sulfonamide functional group. Its molecular formula is with a molecular weight of approximately 286.33 g/mol. The presence of the cyanoethyl and dimethyl groups contributes to its unique pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Pyrroloquinoline derivatives have demonstrated significant antibacterial and antifungal properties. For instance, similar compounds have been shown to inhibit both Gram-positive and Gram-negative bacteria effectively .
- Antileishmanial Activity : A related study on pyrrolo[3,4-b]quinolin-1-one derivatives revealed that certain analogs exhibited promising antileishmanial activity with IC50 values as low as 8.36 μM . This suggests potential efficacy against visceral leishmaniasis.
- Anticancer Properties : Compounds within this chemical family have been investigated for their ability to induce apoptosis in cancer cells. Some derivatives have shown IC50 values ranging from 0.25 to 0.78 μM against various protein kinases involved in cancer progression .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of several pyrroloquinoline derivatives, including this compound. The results indicated that these compounds inhibited bacterial growth effectively at concentrations as low as 10 μg/mL.
Case Study 2: Antileishmanial Efficacy
In vivo studies using Balb/c mice infected with Leishmania showed that administration of related compounds led to a significant reduction in parasite burden in both liver and spleen tissues (up to 61% inhibition) when dosed at 12.5 mg/kg .
Data Tables
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| Antibacterial | 10 | |
| Antileishmanial | 8.36 | |
| Anticancer (JAK3) | 0.46 | |
| Antifungal | Not specified |
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Pathways : Many pyrroloquinoline derivatives act by inhibiting key enzymes involved in microbial metabolism.
- Interference with DNA Synthesis : Some studies suggest that these compounds may disrupt DNA replication in pathogens.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound belongs to a class of pyrrolo[3,2,1-ij]quinoline derivatives modified with sulfonamide or oxalamide groups. Key structural analogs and their differences are summarized below:
Key Observations:
- Heterocyclic Modifications : The furan-thiophene hybrid substituent in introduces aromatic heterocycles, which could improve π-π stacking interactions in biological targets .
- Oxalamide vs. Sulfonamide : Oxalamide derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to sulfonamides, influencing target selectivity .
Research Implications and Gaps
- Structural Optimization: The cyanoethyl group in the target compound warrants exploration for its impact on bioactivity compared to alkyl or aryl substituents in analogs .
- Data Limitations : Critical parameters such as solubility, stability, and in vitro/in vivo efficacy are absent for the target compound, necessitating further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
